Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate
Overview
Description
Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate is a compound that features a thiazole ring substituted with a pyridine ring and an ethyl benzoate group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . The presence of the pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general process involves:
Preparation of the Thiazole Ring: This can be achieved by reacting a thioamide with a haloketone.
Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The thiazole and pyridine rings are then coupled using Suzuki–Miyaura coupling, followed by esterification to introduce the ethyl benzoate group.
Chemical Reactions Analysis
Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The pyridine ring enhances the compound’s ability to bind to nucleic acids and proteins, thereby affecting various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as pyridoxine (Vitamin B6) and nicotinamide (Vitamin B3) are well-known pyridine derivatives with significant biological activities.
Properties
IUPAC Name |
ethyl 4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-2-21-17(20)14-5-3-12(4-6-14)15-11-22-16(19-15)13-7-9-18-10-8-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPXYEJZVMJJFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253339 | |
Record name | Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773042-01-6 | |
Record name | Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773042-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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